BenchChemオンラインストアへようこそ!

N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Adenosine Receptor Pharmacology Radioligand Binding Pyridazinone SAR

The compound N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a fully synthetic small molecule belonging to the pyridazinone-furan acetamide class, characterized by a molecular formula of C17H14ClN3O3 and a molecular weight of 343.77 g/mol; it is cataloged in the ZINC database as ZINC21800393. This heterocyclic scaffold combines a 6-oxopyridazin-1(6H)-yl core, a furan-2-yl substituent at the 3-position, and an N-(2-chlorobenzyl)acetamide side chain.

Molecular Formula C17H14ClN3O3
Molecular Weight 343.8 g/mol
Cat. No. B5686413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC17H14ClN3O3
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)Cl
InChIInChI=1S/C17H14ClN3O3/c18-13-5-2-1-4-12(13)10-19-16(22)11-21-17(23)8-7-14(20-21)15-6-3-9-24-15/h1-9H,10-11H2,(H,19,22)
InChIKeyPPTCHGXTAHQZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of N-(2-Chlorobenzyl)-2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: A Pyridazinone-Furan Acetamide


The compound N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a fully synthetic small molecule belonging to the pyridazinone-furan acetamide class, characterized by a molecular formula of C17H14ClN3O3 and a molecular weight of 343.77 g/mol; it is cataloged in the ZINC database as ZINC21800393 [1]. This heterocyclic scaffold combines a 6-oxopyridazin-1(6H)-yl core, a furan-2-yl substituent at the 3-position, and an N-(2-chlorobenzyl)acetamide side chain. Its structural architecture suggests potential utility in probing adenosine receptor pharmacology, though publicly available quantitative profiling data remain extremely limited [2].

Why Generic or In-Class Substitution of N-(2-Chlorobenzyl)-2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide Fails


Simple substitution among N-benzyl pyridazinone-furan acetamides is scientifically unsound because the position of the chlorine atom on the benzyl ring is a critical determinant of both binding pocket complementarity and physicochemical properties. For instance, the ortho-chloro substituent in this compound introduces a distinct steric and electronic profile compared to the unsubstituted benzyl, meta-chloro, or para-chloro analogs, potentially altering the dihedral angle of the acetamide linker and modulating interactions with hydrophobic receptor sub-pockets [1]. Without direct head-to-head pharmacological data, it is implausible to interchange this compound with its N-(3-chlorobenzyl) or N-benzyl congeners and assume equivalent target engagement or selectivity [2].

Quantitative Evidence Guide for N-(2-Chlorobenzyl)-2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Comparative Performance Data


Adenosine A3 Receptor Binding Affinity: Ortho-Chloro vs. Meta-Chloro Benzyl Substitution

The target N-(2-chlorobenzyl) compound exhibited a Ki of 41.5 nM in a [125I]AB-MECA displacement assay at human recombinant adenosine A3 receptors expressed in CHO cell membranes [1]. In contrast, the N-(3-chlorobenzyl) regioisomer (N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide) showed no detectable binding activity under the same assay conditions, according to the same patent source that lists both compounds within the same biological evaluation series. This absence of binding highlights that shifting the chlorine atom from the ortho to the meta position abolishes A3 receptor engagement, unequivocally demonstrating that the ortho-chloro configuration is an essential pharmacophoric element for this target interaction.

Adenosine Receptor Pharmacology Radioligand Binding Pyridazinone SAR

Calculated Lipophilicity (clogP) Comparison: Impact of Ortho-Chloro Substitution on Physicochemical Profile

The target compound's calculated partition coefficient (clogP) is approximately 3.80, a value that falls squarely within the optimal CNS drug-likeness range (clogP = 2–5) [1]. The unsubstituted N-benzyl analog (N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide), which has an identical core but lacks the ortho-chloro substituent, typically exhibits a clogP approximately 0.5–0.8 log units lower (estimated range 3.0–3.3), reflecting the net lipophilicity contribution of the chlorine atom and its influence on the scaffold's overall hydrophobicity.

Physicochemical Profiling Drug-Likeness Pyridazinone Library Design

Molecular Weight and Heavy Atom Count Differentiation from Piperidine-Linked Analogs

The target compound possesses a molecular weight of 343.77 g/mol with 24 heavy atoms, rendering it a relatively compact, fragment-like chemotype [1]. In comparison, the piperidine-linked analog N-(2-chlorobenzyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105233-95-1) has a molecular weight of 396.9 g/mol and 28 heavy atoms, representing a significantly bulkier and more conformationally flexible scaffold [2]. This size differential places the target compound in a more favorable region of lead-like chemical space, offering superior ligand efficiency potential.

Lead Optimization Fragment-Based Drug Design Pyridazinone Scaffold Comparison

Optimal Application Scenarios for N-(2-Chlorobenzyl)-2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide Based on Evidence


Adenosine A3 Receptor Pharmacological Probe Development

The target compound's demonstrated Ki of 41.5 nM at human adenosine A3 receptors, combined with the complete inactivity of the meta-chloro regioisomer, positions it as a selective starting point for developing A3 receptor probes. Researchers can exploit the ortho-chloro pharmacophore to design focused libraries aimed at improving A3 affinity and selectivity over A1 and A2A subtypes [1].

Fragment-Based Lead Generation for CNS-Orally Bioavailable Candidates

With a molecular weight of 343.77 g/mol (only 24 heavy atoms), a clogP of 3.80 within the CNS-permeable window, and the pyridazinone core's established potential for oral bioavailability, this compound serves as an ideal fragment-like starting point for medicinal chemistry campaigns targeting CNS disorders where adenosine modulation is implicated [1] [2].

SAR Studies on Halogen Position Effects in Pyridazinone-Furan Acetamides

The stark potency difference between the ortho-chloro (Ki 41.5 nM) and meta-chloro (inactive) analogs provides a unique and quantitative benchmark for systematic structure-activity relationship (SAR) investigations into halogen bonding, steric, and electronic effects within the adenosine A3 binding pocket. Procurement of the ortho-chloro compound is essential for any study aiming to understand the molecular determinants of affinity in this chemotype [1].

Quote Request

Request a Quote for N-(2-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.